molecular formula C9H9NO2S B14506556 (4-Methoxybenzene-1-sulfinyl)acetonitrile CAS No. 63923-59-1

(4-Methoxybenzene-1-sulfinyl)acetonitrile

Cat. No.: B14506556
CAS No.: 63923-59-1
M. Wt: 195.24 g/mol
InChI Key: BBXNFQKLUYVXQY-UHFFFAOYSA-N
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Description

(4-Methoxybenzene-1-sulfinyl)acetonitrile is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, a sulfinyl group, and an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzene-1-sulfinyl)acetonitrile typically involves the reaction of 4-methoxybenzene with sulfinyl chloride and acetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzene-1-sulfinyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: (4-Methoxybenzene-1-sulfonyl)acetonitrile.

    Reduction: (4-Methoxybenzene-1-sulfinyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxybenzene-1-sulfinyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxybenzene-1-sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxybenzene-1-sulfinyl)acetonitrile is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler nitrile compounds.

Properties

CAS No.

63923-59-1

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfinylacetonitrile

InChI

InChI=1S/C9H9NO2S/c1-12-8-2-4-9(5-3-8)13(11)7-6-10/h2-5H,7H2,1H3

InChI Key

BBXNFQKLUYVXQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)CC#N

Origin of Product

United States

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